molecular formula C20H22O4 B1292242 2-Acetoxy-4'-pentyloxybenzophenone CAS No. 890098-58-5

2-Acetoxy-4'-pentyloxybenzophenone

Cat. No. B1292242
CAS RN: 890098-58-5
M. Wt: 326.4 g/mol
InChI Key: VMXPJZZJCDKLGE-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-pentyloxybenzophenone (APB) is an organic compound that belongs to the class of benzophenone derivatives . It has a molecular formula of C20H22O4 and a molecular weight of 326.4 g/mol.


Molecular Structure Analysis

The molecular structure of 2-Acetoxy-4’-pentyloxybenzophenone consists of a benzophenone core with acetoxy and pentyloxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis conditions.


Physical And Chemical Properties Analysis

2-Acetoxy-4’-pentyloxybenzophenone has a molecular weight of 326.4 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Organic Synthesis

2-Acetoxy-4’-pentyloxybenzophenone: is utilized in organic synthesis due to its potential as a versatile intermediate. It can participate in various chemical reactions, contributing to the synthesis of complex organic molecules. For instance, it may be involved in C-H functionalization , which is a critical step in constructing carbon-carbon bonds and forming the backbone of organic compounds . Additionally, it could be used in the formation of heterocyclic compounds , which are essential in many pharmaceuticals and agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, 2-Acetoxy-4’-pentyloxybenzophenone could serve as a precursor for the synthesis of various drugs. Its structure allows for modifications that can lead to the development of antibiotics , such as carbapenem and penem . These antibiotics are crucial in the fight against bacterial infections, especially those resistant to other antibiotic classes.

Material Science

The compound’s properties may make it suitable for applications in material science. It could be involved in the development of new materials with specific optical or electronic properties. For example, its molecular structure could be beneficial in creating polymeric materials or liquid crystals that require specific light-absorbing characteristics .

properties

IUPAC Name

[2-(4-pentoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-4-7-14-23-17-12-10-16(11-13-17)20(22)18-8-5-6-9-19(18)24-15(2)21/h5-6,8-13H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXPJZZJCDKLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641588
Record name 2-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-58-5
Record name 2-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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